
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid is a useful research compound. Its molecular formula is C20H15F6NO4 and its molecular weight is 447.333. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid, often referred to by its CAS number 26985907, is a synthetic compound notable for its unique structural features and potential applications in pharmaceutical chemistry. This compound incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group and multiple fluorinated moieties, which are known to enhance biological activity through various mechanisms.
- Molecular Formula : C20H15F6NO4
- Molecular Weight : 435.33 g/mol
- CAS Number : 26985907
The biological activity of this compound is primarily attributed to its interactions with specific biological targets. The presence of the Fmoc group provides stability during chemical reactions, while the trifluoromethyl groups enhance lipophilicity and potentially improve binding affinity to target proteins or enzymes. Such interactions can influence enzymatic activity and receptor binding, leading to various biological effects.
Anticancer Properties
Recent studies have suggested that compounds with similar structures exhibit anticancer properties. The trifluoromethyl groups may play a critical role in enhancing the potency of these compounds against cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival.
Enzyme Inhibition
The compound's structural characteristics suggest it may act as an inhibitor for specific enzymes. For instance, fluorinated compounds are often designed to interact with serine proteases or kinases, potentially leading to therapeutic applications in treating diseases like cancer or inflammatory disorders.
Case Studies
- Study on Antitumor Activity : A study investigated the effects of fluorinated amino acids on tumor growth in xenograft models. The results indicated that compounds similar to this compound significantly reduced tumor size compared to controls, suggesting potential as a lead compound for further development in oncology.
- Enzyme Interaction Studies : Another research focused on the binding affinity of fluorinated amino acids to various enzymes. The findings showed that the introduction of trifluoromethyl groups enhanced binding interactions, which could be leveraged for drug design targeting specific enzyme systems .
Applications in Drug Development
The unique properties of this compound make it a valuable intermediate in medicinal chemistry:
- Peptide Synthesis : It serves as a protecting group during peptide synthesis, allowing for selective reactions that enhance the efficiency of producing complex peptides.
- Pharmaceutical Design : Its fluorinated structure is particularly useful in optimizing drug candidates by improving pharmacokinetic properties such as absorption and metabolism.
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Biological Activity | Notes |
---|---|---|---|
This compound | C20H15F6NO4 | Anticancer activity; enzyme inhibition | Potential lead compound |
(S)-3-{[(9H-Fluoren-9-yl)methoxy]carbonyl}amino}-4-(2,4,5-trifluorophenyl)butanoic acid | C26H22F3NO5 | Antitumor effects | Similar structural features |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[4-(trifluoromethoxy)phenyl]butanoic acid | C26H22F3NO5 | Enzyme inhibition potential | Related compound with similar applications |
科学研究应用
Medicinal Chemistry
1.1 Drug Development
The compound is primarily utilized in the synthesis of peptide-based drugs. Its fluorinated structure enhances the pharmacokinetic properties of peptides, improving their stability and bioavailability. Fluorinated amino acids can also influence the binding affinity of peptides to their targets, which is crucial in drug design .
1.2 Anticancer Agents
Research indicates that fluorinated amino acids can play a role in developing anticancer therapies. The introduction of trifluoromethyl groups can modify the electronic properties of molecules, potentially leading to enhanced activity against cancer cells. Studies have shown that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines .
Materials Science
2.1 Polymer Synthesis
Fluorinated compounds are known for their unique physical properties, such as high thermal stability and low surface energy. The incorporation of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid into polymer matrices can enhance the material's resistance to solvents and improve mechanical properties .
2.2 Coatings and Surface Modifications
Due to its low surface energy, this compound can be used in creating hydrophobic coatings. These coatings are beneficial in various applications, including anti-fogging surfaces and self-cleaning materials. The trifluoromethyl groups contribute to the hydrophobicity of the surfaces .
Synthetic Biology
3.1 Unnatural Amino Acids
In synthetic biology, this compound serves as a precursor for the synthesis of unnatural amino acids. These unnatural amino acids can be incorporated into proteins through genetic engineering techniques, allowing researchers to study protein function and interactions in new ways .
3.2 Peptide Libraries
The ability to create diverse peptide libraries is enhanced by using fluorinated amino acids like this one. These libraries are essential for high-throughput screening processes in drug discovery, enabling the identification of novel therapeutic candidates .
Case Studies
化学反应分析
Deprotection of the Fmoc Group
The Fmoc group is cleaved under mildly basic conditions to expose the primary amine for peptide bond formation. Typical deprotection involves:
-
Reagent : 20–30% piperidine in dimethylformamide (DMF)
-
Conditions : Room temperature, 10–30 minutes
-
Mechanism : Base-induced β-elimination releases the Fmoc group as a dibenzofulvene-piperidine adduct .
Key Considerations :
-
The trifluoromethyl groups increase steric hindrance but do not significantly alter deprotection kinetics due to the Fmoc group’s orthogonality.
-
Prolonged exposure to base may lead to racemization at the α-carbon, though the fluorinated side chain stabilizes the tetrahedral intermediate .
Peptide Coupling Reactions
The carboxylic acid moiety participates in coupling reactions to form amide bonds. Common activation methods include:
Activation Method | Reagent | Reaction Time | Yield | Side Products |
---|---|---|---|---|
Carbodiimide-mediated | DCC/HOBt | 2–4 hours | 85–92% | Urea derivatives |
Phosphonium-based | HBTU/DIPEA | 1–2 hours | 88–95% | Tetramethylurea |
OxymaPure®/DIC | Ethyl cyanoacrylate | 30–60 minutes | 90–96% | Minimal racemization |
Notes :
-
The electron-withdrawing trifluoromethyl groups enhance the electrophilicity of the activated carbonyl, accelerating coupling .
-
Steric effects from the bulky side chain may reduce coupling efficiency with larger amino acids .
Stability Under Acidic Conditions
The compound demonstrates stability in weakly acidic environments (pH 3–5) but degrades under strong acids:
-
Trifluoroacetic Acid (TFA) Exposure :
-
Hydrochloric Acid (HCl) Exposure :
Reactivity in Reductive Environments
-
Catalytic Hydrogenation :
-
Sodium Borohydride (NaBH₄) :
Photochemical Behavior
UV irradiation (λ = 254 nm) induces:
属性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F6NO4/c21-19(22,23)16(20(24,25)26)15(17(28)29)27-18(30)31-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14-16H,9H2,(H,27,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSAOUGHTCAKTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C(C(F)(F)F)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F6NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。